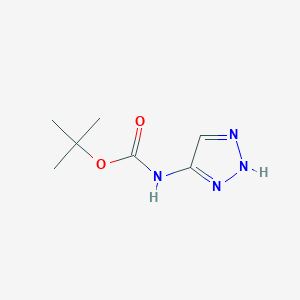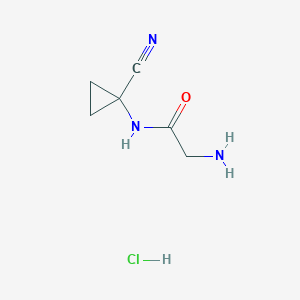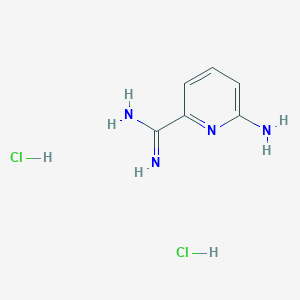![molecular formula C8H15ClN2OS B1377505 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-on-Hydrochlorid CAS No. 1432680-93-7](/img/structure/B1377505.png)
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-on-Hydrochlorid
Übersicht
Beschreibung
4-Methyl-1-thia-4,8-diazaspiro[45]decan-3-one hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a sulfur atom and two nitrogen atoms within its spirocyclic framework
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-thia-4,8-diazaspiro[4
Medicinal Chemistry: It has shown promise as an anti-ulcer agent, with activity comparable to omeprazole.
Pharmacology: The compound’s unique structure makes it a candidate for studying spirocyclic pharmacophores and their biological activities.
Chemistry: It serves as a building block for synthesizing other spirocyclic compounds with potential therapeutic applications.
Wirkmechanismus
Target of Action
It has been found to possess anti-ulcer activity , suggesting it may interact with targets involved in gastric ulcer formation and healing.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets to modulate their function, leading to a reduction in ulcer formation
Biochemical Pathways
Given its anti-ulcer activity , it may influence pathways related to gastric acid secretion, mucosal protection, or ulcer healing.
Result of Action
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been found to exhibit anti-ulcer activity comparable with that of omeprazole
Biochemische Analyse
Biochemical Properties
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleic acids and proteins, leading to alterations in cellular metabolism. The compound’s interaction with these enzymes is primarily through binding to the active sites, which inhibits their activity and affects the overall biochemical processes within the cell .
Cellular Effects
The effects of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . This modulation of gene expression and signaling pathways results in significant changes in cellular metabolism, including the inhibition of cell proliferation and induction of cell death.
Molecular Mechanism
At the molecular level, 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in the inhibition of enzyme activity, which in turn affects various metabolic pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in several metabolic pathways, including those related to nucleic acid and protein synthesis. It interacts with enzymes and cofactors that play a role in these pathways, leading to alterations in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes results in the disruption of normal metabolic processes, which can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and affinity for transporters and binding proteins.
Subcellular Localization
The subcellular localization of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction is facilitated by a Dean-Stark trap to remove water, ensuring the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as continuous flow processes and the use of industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 4-position and the hydrochloride salt form enhance its solubility and stability, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQGIMPFNZRDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)
![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)




![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)

![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
